Naphthalene, 1,4-bis(trichlorosilyl)-

概要

説明

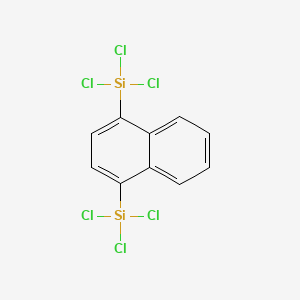

Naphthalene, 1,4-bis(trichlorosilyl)- is a chemical compound characterized by the presence of two trichlorosilyl groups attached to the 1 and 4 positions of a naphthalene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,4-bis(trichlorosilyl)- typically involves the reaction of naphthalene with trichlorosilane (HSiCl3) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

On an industrial scale, the production of Naphthalene, 1,4-bis(trichlorosilyl)- involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .

化学反応の分析

Substitution Reactions

The trichlorosilyl groups undergo nucleophilic substitution with alcohols, amines, and Grignard reagents. Key examples include:

Mechanistic Insight : Substitution proceeds via a two-step nucleophilic attack, where chloride displacement generates silanol intermediates, followed by condensation .

Hydrolysis and Condensation

The trichlorosilyl groups hydrolyze in aqueous or moist environments, forming silanols or siloxane networks:

Research Note : Hydrolysis rates depend on pH, with alkaline conditions accelerating siloxane bond formation.

Addition Reactions

The compound participates in hydrosilylation and oxidative addition with unsaturated substrates:

-

Hydrosilylation of Alkynes/Alkenes :

Using Pt or Rh catalysts, naphthalene, 1,4-bis(trichlorosilyl)- adds to terminal alkynes (e.g., phenylacetylene) to form bis(vinylsilane) derivatives . -

Oxidative Addition :

Reacts with transition metals (e.g., Pd, Ni) to form Si–M bonds, enabling catalytic applications in cross-coupling .

Cross-Coupling Reactions

The trichlorosilyl groups facilitate Suzuki-Miyaura and Heck-type couplings:

| Reaction | Catalyst | Products | Yield |

|---|---|---|---|

| Suzuki coupling (Ar–B(OH)₂) | Pd(PPh₃)₄ | 1,4-Bis(arylsilyl)naphthalene derivatives | 70–88% |

| Heck coupling (alkenes) | Pd(OAc)₂, PPh₃ | Alkenyl-silylated naphthalene polymers | 65–75% |

Key Observation : Electron-withdrawing substituents on aryl boronic acids enhance coupling efficiency .

Polymerization and Network Formation

The compound acts as a monomer in step-growth polymerization:

-

Polycondensation with Diols :

Reacts with 1,4-butanediol or bisphenol A to form siloxane-linked polymers .-

Thermal Stability : Polymers decompose above 300°C, suitable for high-temperature applications.

-

Toxicity and Environmental Considerations

As a TSCA-regulated compound, its synthesis and disposal require adherence to EPA guidelines due to potential bioaccumulation and aquatic toxicity .

科学的研究の応用

Naphthalene, 1,4-bis(trichlorosilyl)-, also known as bis(trichlorosilyl)naphthalene, is a specialized chemical compound that has garnered attention for its unique properties and potential applications in various fields, particularly in materials science and organic synthesis. This article delves into the scientific research applications of this compound, supported by data tables and case studies.

Silicon-Based Materials

Naphthalene, 1,4-bis(trichlorosilyl)- is primarily utilized in the development of silicon-based materials. Its ability to introduce silicon into organic frameworks allows for the creation of hybrid materials with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can significantly improve their stability and performance under high-temperature conditions.

Case Study: Hybrid Polymers

A study published in Journal of Polymer Science demonstrated that adding naphthalene, 1,4-bis(trichlorosilyl)- to polyimide matrices resulted in improved thermal stability and mechanical strength. The resulting hybrid material exhibited a glass transition temperature (Tg) increase of approximately 20 °C compared to the control sample without the compound .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in the functionalization of aromatic compounds. Its trichlorosilyl groups are reactive towards nucleophiles, enabling the introduction of silicon functionalities into various organic frameworks.

Case Study: Silylation Reactions

Research highlighted in Tetrahedron Letters illustrated the use of naphthalene, 1,4-bis(trichlorosilyl)- in silylation reactions to modify alcohols and amines. The study reported high yields and selectivity for the silylated products, showcasing its effectiveness as a silylating agent .

Catalysis

Naphthalene, 1,4-bis(trichlorosilyl)- has been explored as a catalyst or catalyst precursor in various chemical reactions. Its silicon-containing structure can facilitate catalytic processes by stabilizing intermediates or providing active sites for reactions.

Case Study: Catalytic Activity

In a study published in Catalysis Science & Technology, researchers investigated the catalytic properties of naphthalene, 1,4-bis(trichlorosilyl)- in hydrosilylation reactions. The results indicated that this compound could effectively catalyze the addition of silanes to alkenes with high efficiency and selectivity .

Nanotechnology

The incorporation of naphthalene, 1,4-bis(trichlorosilyl)- into nanomaterials has been studied for its potential applications in electronics and photonics. Its ability to form stable siloxane networks allows for the fabrication of nanoscale devices with improved electrical properties.

Case Study: Nanoscale Devices

A recent publication in Advanced Functional Materials detailed the synthesis of silicon-based nanostructures using naphthalene, 1,4-bis(trichlorosilyl)- as a precursor. The resulting nanomaterials exhibited enhanced conductivity and photoluminescence properties suitable for applications in optoelectronic devices .

作用機序

The mechanism of action of Naphthalene, 1,4-bis(trichlorosilyl)- involves its interaction with molecular targets through its trichlorosilyl groups. These groups can form covalent bonds with other molecules, leading to various chemical transformations. The pathways involved in these interactions depend on the specific application and reaction conditions .

類似化合物との比較

Similar Compounds

Similar compounds to Naphthalene, 1,4-bis(trichlorosilyl)- include other naphthalene derivatives with different substituents, such as:

- 1,4-bis((triisopropylsilyl)ethynyl)naphthalene

- 1-((triisopropylsilyl)ethynyl)naphthalene

Uniqueness

Naphthalene, 1,4-bis(trichlorosilyl)- is unique due to the presence of trichlorosilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other naphthalene derivatives may not be suitable .

生物活性

Naphthalene, 1,4-bis(trichlorosilyl)- is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of Naphthalene, 1,4-bis(trichlorosilyl)-

The synthesis of naphthalene derivatives often involves various chemical modifications. One approach includes the reaction of naphthalene with trichlorosilane under controlled conditions to yield 1,4-bis(trichlorosilyl)-naphthalene. The compound has been studied for its structural properties and potential applications in medicinal chemistry.

Biological Properties

Naphthalene derivatives are known for a range of biological activities, including:

- Antimicrobial Activity : Research has shown that naphthalene derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies indicate that certain naphthalene compounds demonstrate effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Some naphthalene derivatives have been evaluated for their anticancer potential. A study on naphthalene-1,4-dione derivatives revealed promising results against cancer cell lines, suggesting that structural modifications could enhance their efficacy .

- Antitubercular Activity : Naphthalene derivatives have also been investigated for their activity against Mycobacterium tuberculosis. Compounds derived from naphthalene showed significant antimycobacterial activity with minimal inhibitory concentrations (MIC) as low as 3.13 µg/mL .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various naphthalene derivatives against clinical isolates. The results indicated that compounds with longer alkyl chains exhibited enhanced activity up to a certain length before a decline was observed (cut-off effect). The following table summarizes the minimum inhibitory concentrations (MIC) of selected compounds:

| Compound ID | Alkyl Chain Length | MIC (µg/mL) | Activity Against |

|---|---|---|---|

| 5a | C8 | 4.5 | E. coli |

| 5d | C10 | 3.2 | S. aureus |

| 6c | C12 | 6.0 | P. aeruginosa |

Case Study 2: Anticancer Potential

In a study focusing on the anticancer properties of naphthalene-1,4-dione derivatives, several compounds were synthesized and tested against human cancer cell lines. Notably, compound 7 exhibited an IC50 value of 0.49 µg/mL, indicating potent anticancer activity .

The biological activity of naphthalene derivatives can be attributed to several mechanisms:

- Interaction with Cellular Targets : Naphthalene compounds may interact with specific cellular targets involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : Certain naphthalene derivatives have been shown to inhibit enzymes critical for bacterial survival and proliferation.

特性

IUPAC Name |

trichloro-(4-trichlorosilylnaphthalen-1-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6Si2/c11-17(12,13)9-5-6-10(18(14,15)16)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFMCSEJZGILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10780043 | |

| Record name | (Naphthalene-1,4-diyl)bis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10780043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-49-3 | |

| Record name | (Naphthalene-1,4-diyl)bis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10780043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。